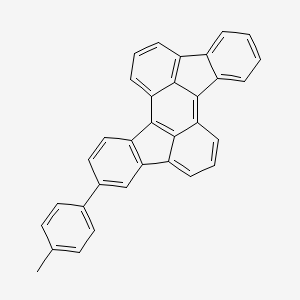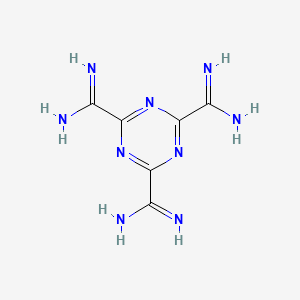
3,3'-Bis(2,2-dichloroethenyl)-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a complex organic compound characterized by its unique structure, which includes two cyclopropane rings and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) typically involves the reaction of cyclopropane derivatives with dichloroethylene under specific conditions. One common method involves the use of a condensation reaction in the presence of iodine in acetonitrile (ACN). The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane)
- 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) derivatives
Uniqueness
The uniqueness of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific structure, which imparts unique chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
915707-79-8 |
|---|---|
Molekularformel |
C14H18Cl4 |
Molekulargewicht |
328.1 g/mol |
IUPAC-Name |
2-(2,2-dichloroethenyl)-3-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C14H18Cl4/c1-13(2)7(5-9(15)16)11(13)12-8(6-10(17)18)14(12,3)4/h5-8,11-12H,1-4H3 |
InChI-Schlüssel |
PTNWMVPWUXVUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)






![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)
